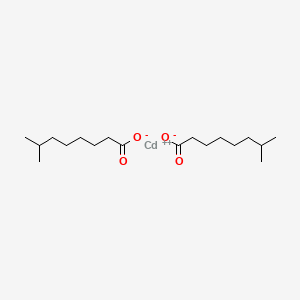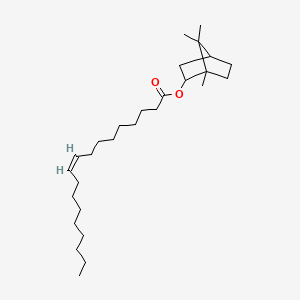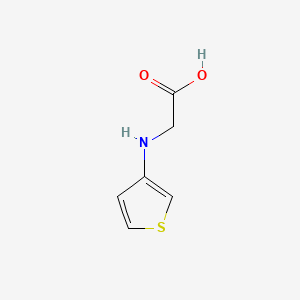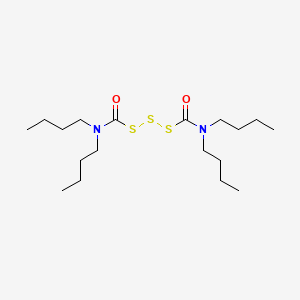
Cadmium isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium isononanoate is a chemical compound with the molecular formula C18H34CdO4. It is a cadmium salt of isononanoic acid. This compound is used in various industrial applications due to its unique properties, including its role as a stabilizer in plastics and as a catalyst in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium isononanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isononanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the cadmium salt. The general reaction can be represented as: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the careful control of reactant concentrations, temperature, and reaction time. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium isononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The isononanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other cadmium-containing by-products.
Reduction: Cadmium metal (Cd).
Substitution: New cadmium complexes with different ligands.
Applications De Recherche Scientifique
Cadmium isononanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other plastics, as well as in the manufacture of coatings and pigments.
Mécanisme D'action
The mechanism of action of cadmium isononanoate involves its interaction with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and alterations in gene expression. The primary molecular targets include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium acetate: Another cadmium salt used in similar applications but with different solubility and reactivity properties.
Cadmium stearate: Used as a stabilizer in plastics, similar to cadmium isononanoate, but with different fatty acid ligands.
Cadmium chloride: A more soluble cadmium salt used in various chemical reactions and industrial processes.
Uniqueness
This compound is unique due to its specific fatty acid ligand, which imparts distinct solubility and reactivity properties compared to other cadmium salts. Its use as a stabilizer in plastics and as a catalyst in organic synthesis highlights its versatility and importance in industrial applications.
Propriétés
Numéro CAS |
84696-56-0 |
|---|---|
Formule moléculaire |
C18H34CdO4 |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
cadmium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
CHRGNZWOTIDZKX-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-bromo-4-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12644879.png)
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)





